

# physical and chemical properties of Potassium (1-naphthalene)trifluoroborate

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## Compound of Interest

Compound Name: Potassium (1-naphthalene)trifluoroborate

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## An In-depth Technical Guide to Potassium (1-naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Potassium (1-naphthalene)trifluoroborate**. It includes detailed experimental protocols for its synthesis and characterization, as well as its application in Suzuki-Miyaura cross-coupling reactions. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

## Core Properties

**Potassium (1-naphthalene)trifluoroborate** is a white, crystalline solid that has gained significant attention as a stable and versatile reagent in organic synthesis.<sup>[1]</sup> Unlike the more sensitive boronic acids, organotrifluoroborates exhibit enhanced stability to air and moisture, simplifying their handling and storage.<sup>[2][3]</sup>

## Physical and Chemical Data

The key physical and chemical properties of **Potassium (1-naphthalene)trifluoroborate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	166328-07-0	[4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BF <sub>3</sub> K	[4][5][6]
Molecular Weight	234.07 g/mol	[4]
Appearance	White solid	[4]
Melting Point	>300 °C	[4]
Purity	Typically ≥95%	[6]
Storage Temperature	Room Temperature, sealed in dry conditions	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Potassium (1-naphthalene)trifluoroborate**.

- <sup>1</sup>H NMR (400 MHz, acetone-d<sub>6</sub>) δ: 8.57-8.59 (m, 1H), 7.74-7.77 (m, 2H), 7.64 (d, J = 8.2 Hz, 1H), 7.30-7.36 (m, 3H)[4]
- <sup>13</sup>C NMR (100 MHz, acetone-d<sub>6</sub>) δ: 147 (very broad), 138.1, 134.5, 131.4, 130.0 (q, J(C-F) = 3.2 Hz), 128.4, 126.7, 125.9, 124.8, 124.5[4]
- <sup>19</sup>F NMR (377 MHz, acetone-d<sub>6</sub>) δ: -138.6[4]
- <sup>11</sup>B NMR (128 MHz, acetone-d<sub>6</sub>) δ: 4.06[4]
- IR (cm<sup>-1</sup>): 2980, 2884, 2360, 1382, 940, 668, 651[4]

## Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of **Potassium (1-naphthalene)trifluoroborate** are provided below.

## Synthesis of Potassium (1-naphthalene)trifluoroborate

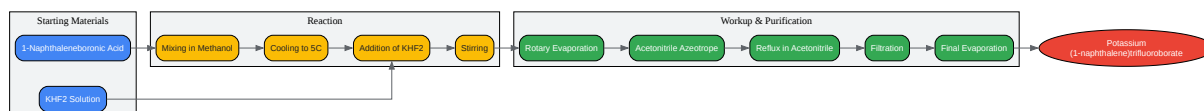
This protocol is adapted from a procedure by Molander et al.[4]

#### Materials:

- 1-Naphthaleneboronic acid
- Methanol
- Potassium hydrogen fluoride (KHF<sub>2</sub>)
- Acetonitrile
- Water

#### Procedure:

- In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
- Cool the solution to 5 °C using an ice bath.
- Prepare a solution of KHF<sub>2</sub> (3.0 equiv) in water.
- Add the KHF<sub>2</sub> solution to the cooled methanolic solution in portions over 10 minutes, which will result in a thick white slurry.[4]
- Remove the ice bath and stir the mixture for an additional 20 minutes.
- Concentrate the mixture by rotary evaporation.
- Perform azeotropic removal of residual water by adding and evaporating acetonitrile twice.[4]
- Add acetonitrile to the solid residue and heat the mixture at reflux for 90 minutes.
- Cool the mixture to room temperature and filter the solids.
- The filtrate is concentrated by rotary evaporation to yield **Potassium (1-naphthalene)trifluoroborate** as a white solid.[4]
- The solid can be further dried under vacuum at 90 °C to remove any residual solvent.[4]



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Synthesis workflow for **Potassium (1-naphthalene)trifluoroborate**.

## General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with **Potassium (1-naphthalene)trifluoroborate**. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.<sup>[2][7][8]</sup>

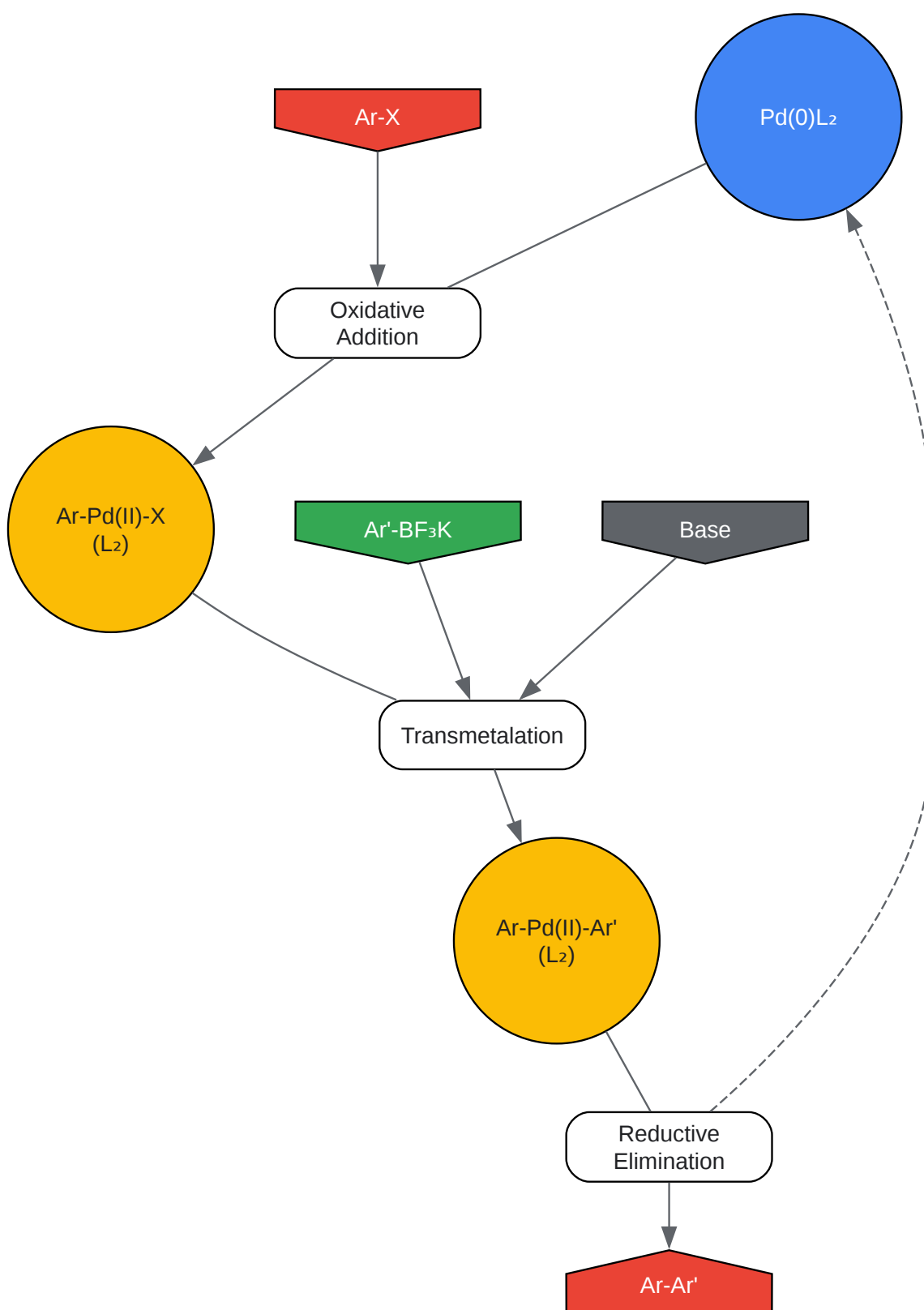
Materials:

- **Potassium (1-naphthalene)trifluoroborate** (1.5 equiv)
- Aryl halide (1.0 equiv)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>(dppf)·CH<sub>2</sub>Cl<sub>2</sub>, 2-5 mol%)<sup>[2][7]</sup>
- Ligand (e.g., RuPhos, SPhos, if required, 4-10 mol%)<sup>[2]</sup>
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, t-BuNH<sub>2</sub>, 3.0 equiv)<sup>[2][7]</sup>
- Solvent system (e.g., Toluene/Water, i-PrOH/Water)<sup>[2][7]</sup>

Procedure:

- To a reaction vessel, add **Potassium (1-naphthalene)trifluoroborate**, the aryl halide, and the base.

- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[\[2\]](#)
- Add the solvent system to the vessel.
- In a separate vial, combine the palladium catalyst and the ligand (if used), and then add this mixture to the reaction vessel under a positive pressure of the inert gas.[\[2\]](#)
- Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor its progress using a suitable analytical technique such as TLC or GC-MS.[\[2\]](#)
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water, then separate the layers.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.[\[9\]](#)
- Purify the crude product by an appropriate method, such as column chromatography.[\[2\]](#)



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## NMR Spectroscopy

A general protocol for obtaining NMR spectra of potassium organotrifluoroborates is described below, based on established methods.[\[10\]](#)

### Sample Preparation:

- Dissolve 5-10 mg of the **Potassium (1-naphthalene)trifluoroborate** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Ensure the solid is fully dissolved, using gentle vortexing if necessary.

### Typical Acquisition Parameters:

- <sup>1</sup>H NMR: Pulse angle of 45°, acquisition time of 3.6 s, 16 repetitions, and a spectral width of 15 ppm.[\[10\]](#)
- <sup>13</sup>C NMR: Pulse angle of 90°, a delay of 2.3 s, an acquisition time of 1.7 s, 1024 repetitions, and a spectral width of 250 ppm.[\[10\]](#)
- <sup>19</sup>F NMR: Pulse angle of 45°, a delay of 1.0 s, an acquisition time of 0.3 s, 80 repetitions, a line broadening of 0.3 Hz, and a spectral width of 177 ppm.[\[10\]](#)
- <sup>11</sup>B NMR: A pulse sequence such as S2PUL can be used, which consists of a first pulse of 90°, a delay of 0.5 s, and a second pulse of 180°, followed by an acquisition time of 1.0 s.  
[\[10\]](#)

## FT-IR Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

### Sample Preparation (KBr Pellet Method):

- Grind approximately 1-2 mg of the solid **Potassium (1-naphthalene)trifluoroborate** sample into a fine powder using an agate mortar and pestle.[\[11\]](#)

- Add about 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[11]
- Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[11]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

## Stability and Handling

Potassium organotrifluoroborates are known for their high stability compared to other organoboron compounds.[3] They are generally stable in air and moisture, which allows for easier storage and handling without the need for strictly inert conditions.[12] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] While stable towards nucleophiles, they can be sensitive to Lewis acids.[9] Hydrolysis to the corresponding boronic acid can occur under certain conditions, particularly in the presence of strong acids or in some buffer systems.

## Applications in Organic Synthesis

The primary application of **Potassium (1-naphthalene)trifluoroborate** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The stability and ease of handling of potassium organotrifluoroborates make them attractive alternatives to boronic acids and esters in this context.[2] They are also used in other transformations, including rhodium-catalyzed additions and as precursors for other organoboron species.

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## References

- 1. benchchem.com [benchchem.com]



- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. aobchem.com [aobchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F and <sup>11</sup>B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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